(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride
Description
(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride (CAS: 2664977-33-5) is a chiral organic compound with the molecular formula C₉H₁₃Cl₂F₃N₂ and a molecular weight of 277.11 g/mol. Its structure features a trifluoromethyl (-CF₃) group and a 1-aminoethyl substituent on a benzene ring, stabilized as a dihydrochloride salt to enhance solubility and stability . The compound is stored under inert conditions at room temperature, reflecting its sensitivity to environmental degradation.
Properties
Molecular Formula |
C9H13Cl2F3N2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;;/h2-5H,13-14H2,1H3;2*1H/t5-;;/m1../s1 |
InChI Key |
ZYJURUPDMYBQSE-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride typically involves:
- Introduction of the trifluoromethyl group on the aromatic ring
- Formation of the aminoethyl side chain with stereochemical control
- Conversion to the dihydrochloride salt for isolation and purification
Key Synthetic Routes
Starting Material and Functional Group Introduction
A commonly used precursor is 3-bromo-5-(trifluoromethyl)aniline or its derivatives, which undergo further functionalization steps. A patented method describes the preparation of 3-bromo-5-(trifluoromethyl)aniline via:
- Acetylation of 4-bromo-2-(trifluoromethyl)toluidine
- Nitration, followed by deacetylation and reduction steps
- Deamination and reduction to yield the bromo-trifluoromethylaniline intermediate
This process achieves an overall yield of approximately 43% and is amenable to industrial scale-up due to conventional reaction conditions and ease of purification.
Introduction of the Chiral Aminoethyl Group
The chiral aminoethyl substituent is introduced via asymmetric synthesis or chiral resolution techniques. One approach involves:
- Nucleophilic addition of chiral amines to appropriately functionalized aromatic intermediates
- Use of chiral catalysts or chiral auxiliaries to induce (R)-configuration at the aminoethyl center
For example, nucleophilic addition of the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane) to β-keto-benzyl-O-oximes has been demonstrated to yield trifluoromethylated amino alcohols with high chemo- and stereoselectivity, which can be further converted to aminoethyl derivatives.
Salt Formation
The free base (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and making it suitable for pharmaceutical applications.
Detailed Stepwise Preparation Protocol (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetylation | 4-bromo-2-(trifluoromethyl)toluidine, acetic acid, acetic anhydride, 50-60°C | 98 | High purity acetylated intermediate |
| 2 | Nitration | Sulfuric acid, nitric acid, 10-20°C | ~85 | Controlled nitration to avoid overreaction |
| 3 | Deacetylation & Hydrolysis | 30% HCl, reflux | Quantitative | Converts amide to amine |
| 4 | Deamination | Sodium nitrite, sulfuric acid, 0-10°C | 90-95 | Diazotization step |
| 5 | Reduction | Iron powder, glacial acetic acid, reflux | 90-95 | Reduction of diazonium salt to aniline |
| 6 | Chiral Aminoethyl Introduction | Chiral amine addition or asymmetric synthesis methods | Variable | Enantioselective control critical |
| 7 | Salt Formation | HCl treatment | Quantitative | Formation of dihydrochloride salt |
Data adapted and integrated from patent CN101168510A and literature sources
Research Findings and Optimization
Stereoselective Synthesis: Use of chiral catalysts or auxiliaries during the aminoethyl group introduction step is crucial to obtain the (R)-enantiomer with high enantiomeric excess (ee). Studies using nucleophilic trifluoromethylation have demonstrated chemo- and stereoselective addition, which can be adapted for this compound.
Yield and Purity: The overall yield depends heavily on the efficiency of the nitration and reduction steps. Controlled temperature and reagent stoichiometry minimize side reactions and improve purity.
Industrial Feasibility: The described process uses conventional reagents and conditions, facilitating scale-up. The use of iron powder and acetic acid for reduction is cost-effective and environmentally benign compared to catalytic hydrogenation.
Comparative Table of Preparation Techniques
| Preparation Aspect | Method A: Conventional Multi-step (Patent CN101168510A) | Method B: Ruppert–Prakash Reagent Approach (Literature) | Advantages/Disadvantages |
|---|---|---|---|
| Starting Material | 4-bromo-2-(trifluoromethyl)toluidine | β-keto-benzyl-O-oximes | Method A uses commercially available starting materials; Method B requires specialized oxime intermediates |
| Introduction of Trifluoromethyl | Electrophilic substitution and halogenation | Nucleophilic trifluoromethylation | Method B offers higher stereoselectivity |
| Aminoethyl Group Formation | Reduction and amination steps | Nucleophilic addition with chiral control | Method B provides better stereochemical control |
| Yield | ~43% overall | 81–95% per step yields | Method B generally higher yields but more complex |
| Industrial Suitability | High | Moderate | Method A is more industrially scalable |
The preparation of This compound involves a multi-step synthetic route starting from halogenated trifluoromethylated aniline precursors. The process includes acetylation, nitration, deacetylation, diazotization, reduction, and chiral aminoethyl group introduction, followed by salt formation. Patented methods provide a robust industrially feasible approach, while recent literature offers advanced stereoselective trifluoromethylation techniques that may improve enantiomeric purity and yields. Optimal preparation balances yield, stereochemical control, and scalability, making this compound accessible for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Pharmaceutical research utilizes this compound in the development of drugs targeting specific receptors or enzymes, owing to its chiral nature and functional groups.
Industry
In the chemical industry, ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with trifluoromethyl groups, amine derivatives, and dihydrochloride salts. Below is a detailed analysis:
Structural and Functional Analogues
Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances aqueous solubility compared to free-base analogs, critical for bioavailability in drug development .
- Stability : The trifluoromethyl group improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry to prolong drug half-life.
Data Tables
Table 1: Structural Comparison of Trifluoromethyl-Containing Compounds
Table 2: Physicochemical Properties
| Property | Target Compound | Carboxhydrazide 6b (R = CF₃) |
|---|---|---|
| Molecular weight (g/mol) | 277.11 | ~450 (estimated) |
| Solubility | High (dihydrochloride) | Low (neutral carboxhydrazide) |
| LogP (lipophilicity) | ~1.5 (estimated) | ~3.0 (estimated) |
Biological Activity
(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group, which is known to influence its pharmacological properties. The presence of the aminoethyl moiety enhances its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives related to (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline. In vitro tests against Staphylococcus aureus have shown promising results. For instance, derivatives of this compound demonstrated varying degrees of antibacterial activity, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3a | 5 | Active |
| 3b | 8 | Active |
| 3c | >256 | Inactive |
| 3d | 12 | Active |
Anticancer Potential
The anticancer properties of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline have also been investigated. In studies involving human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), compounds derived from this scaffold exhibited IC50 values ranging from approximately 3 to 6 µM, indicating significant antiproliferative effects .
Table 2: Anticancer Activity in Various Cell Lines
The mechanism underlying the biological activity of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline appears to involve multiple pathways. Research indicates that these compounds may inhibit DNA replication and activate apoptosis in cancer cells while also modulating cell adhesion and signaling pathways critical for survival and proliferation .
Case Studies
Several case studies have highlighted the dual action of this compound as both an antimicrobial and anticancer agent. For instance, a study demonstrated that certain derivatives not only inhibited bacterial growth but also induced apoptosis in cancer cells through caspase activation pathways .
Case Study Summary
- Study Focus : Evaluation of dual action against bacteria and cancer cells.
- Findings : Compounds exhibited significant antibacterial activity alongside anticancer effects.
- : Highlights the potential for developing multifunctional therapeutics based on this chemical scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves introducing the trifluoromethyl group to an aniline precursor via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation). Enantioselective synthesis of the (R)-configured aminoethyl group can be achieved using chiral auxiliaries or asymmetric hydrogenation catalysts. Post-synthetic purification via recrystallization or chiral chromatography is critical to isolate the diastereomerically pure product. Reaction intermediates should be characterized by H/F NMR to confirm regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its dihydrochloride salt form?
- Methodology : Use a combination of:
- NMR spectroscopy (H, C, F) to confirm the trifluoromethyl group and amine proton environments.
- High-resolution mass spectrometry (HRMS) to validate the molecular formula.
- X-ray crystallography to resolve stereochemistry and salt formation.
- Ion chromatography or elemental analysis to confirm chloride counterion stoichiometry.
- Thermogravimetric analysis (TGA) to assess hygroscopicity and salt stability .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodology : The dihydrochloride form enhances water solubility at acidic pH (pH ≤ 4) due to protonation of the amine groups. Stability testing under varying pH (2–7) and temperatures (4°C–25°C) is recommended. Use UV-Vis spectroscopy or HPLC to monitor degradation products (e.g., free base formation at neutral pH). Buffered solutions should include antioxidants (e.g., ascorbic acid) to prevent oxidative decomposition of the aromatic amine .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory reports on this compound’s biological activity in kinase inhibition assays?
- Methodology : Discrepancies may arise from differences in:
- Stereochemical purity : Verify enantiomeric excess (e.g., chiral HPLC) to rule out inactive (S)-isomer contamination.
- Assay conditions : Standardize ATP concentrations, buffer ionic strength, and kinase isoforms (e.g., Rho-kinase vs. PKA).
- Cellular uptake : Use radiolabeled analogs to quantify intracellular accumulation.
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can computational modeling predict interactions between this compound and Rho-associated kinase (ROK)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using ROK’s crystal structure (PDB ID: 2F2C). Focus on the trifluoromethyl group’s hydrophobic interactions with the kinase’s ATP-binding pocket. Validate predictions with mutagenesis studies targeting residues like Leu156 or Phe182. Compare binding energies of (R)- and (S)-enantiomers to explain selectivity .
Q. What experimental designs are optimal for assessing the compound’s stability under oxidative stress in biological matrices?
- Methodology :
- Simulated oxidative conditions : Incubate with HO (0.1–1 mM) or liver microsomes + NADPH.
- Detection : LC-MS/MS to identify oxidation products (e.g., hydroxylation at the benzene ring or N-oxide formation).
- Stabilizers : Test chelating agents (EDTA) or cytochrome P450 inhibitors (ketoconazole) to mitigate degradation .
Q. How can enantiomeric impurities impact pharmacological data, and what quality controls are essential?
- Methodology : Even 2–5% (S)-isomer contamination can skew dose-response curves. Implement:
- Chiral purity checks : Use polarimetric analysis or chiral stationary phase HPLC.
- Bioactivity correlation : Compare IC values of purified (R)-enantiomer vs. racemic mixtures.
- Batch documentation : Require certificates of analysis (CoA) with enantiomeric excess (ee) ≥98% for in vivo studies .
Data Contradiction Analysis Framework
- Case Study : Conflicting reports on CYP450 inhibition potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
